- Divergent Total Synthesis of Triptolide, Triptonide, Tripdiolide, 16-Hydroxytriptolide, and Their Analogues, Journal of Organic Chemistry, 2014, 79(21), 10110-10122
Cas no 139713-80-7 (16-Hydroxytriptolide)
16-Hydroxytriptolide structure
Product Name:16-Hydroxytriptolide
CAS-Nr.:139713-80-7
MF:C20H24O7
MW:376.400366783142
CID:64608
PubChem ID:126556
Update Time:2025-04-18
16-Hydroxytriptolide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 16-Hydroxytriptolide
- 16 Hydroxytriptolide
- (3bS,4aS,5aS,6R,6aR,7aS,7bS,8aS,8bS)-6-hydroxy-6a-[(2S)-1-hydroxypropan-2-yl]-8b-methyl-3b,4,4a,6,6a,7a,7b,8b,9,10-decahydrotrisoxireno[6,7:8a,9:4b,5]phenanthro[1,2-c]furan-1(3H)-one
- Triptolide, 16-hydroxy-, (15S)-
- Triptolide,16-hydroxy-, (15S)-
- (15S)-16-Hydroxytriptolide
- 16-Hydroxytryptolide
- Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one,3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-6a-(2-hydroxy-1-methylethyl)-,[3bS-[3ba,4aa,5aR*,6b,6ab(R*),7ab,7ba,8aR*,8ba]]-
- CHEBI:132621
- DTXSID70930562
- (1S,2S,4S,5S,7R,8R,9S,11S,13S)-8-hydroxy-7-[(2S)-1-hydroxypropan-2-yl]-1-methyl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one
- 139713-80-7
-
- Inchi: 1S/C20H24O7/c1-8(6-21)18-13(26-18)14-20(27-14)17(2)4-3-9-10(7-24-15(9)22)11(17)5-12-19(20,25-12)16(18)23/h8,11-14,16,21,23H,3-7H2,1-2H3/t8-,11-,12-,13-,14-,16+,17-,18-,19+,20+/m0/s1
- InChI-Schlüssel: HPTCYMNPHWXVLA-UBBHAYRHSA-N
- Lächelt: O1[C@H]2[C@H]3[C@@]([C@@H](C)CO)([C@H]([C@]45[C@H](C[C@H]6C7COC(C=7CC[C@]6(C)[C@@]142)=O)O5)O)O3
Berechnete Eigenschaften
- Genaue Masse: 376.152
- Monoisotopenmasse: 376.152
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 27
- Anzahl drehbarer Bindungen: 2
- Komplexität: 838
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: -1
- Topologische Polaroberfläche: 104A^2
Experimentelle Eigenschaften
- Dichte: 1.56
- Siedepunkt: 659.7°Cat760mmHg
- Flammpunkt: 241.8°C
- Brechungsindex: 1.67
- PSA: 104.35000
- LogP: 0.07550
16-Hydroxytriptolide Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | H960005-500?g |
16-Hydroxytriptolide |
139713-80-7 | 500?g |
550.00 | 2021-08-04 | ||
| TRC | H960005-1mg |
16-Hydroxytriptolide |
139713-80-7 | 1mg |
$1275.00 | 2023-05-18 | ||
| TRC | H960005-2.5mg |
16-Hydroxytriptolide |
139713-80-7 | 2.5mg |
$3077.00 | 2023-05-18 | ||
| TRC | H960005-500μg |
16-Hydroxytriptolide |
139713-80-7 | 500μg |
$ 570.00 | 2022-06-04 | ||
| TRC | H960005-.5mg |
16-Hydroxytriptolide |
139713-80-7 | 5mg |
$655.00 | 2023-05-18 |
16-Hydroxytriptolide Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1R:H2, C:Pd, S:MeOH, 8 h, rt
1.2R:Diimidazolyl ketone, R:MeNHOMe-HCl, S:CH2Cl2, 3 h, rt
1.3S:THF, 0°C; 0°C → 23°C; 3 h, 23°C
2.1R:CeCl3 •7H2O, S:MeOH, 15 min, -5°C
2.2R:NaBH4, 30 min, -5°C
2.3R:HCl, S:H2O
2.4S:EtCO2H, 24 h, reflux
3.1R:LiOH, S:H2O, S:MeOH, 3 h, rt
3.2R:Diimidazolyl ketone, S:CH2Cl2, 3 h, rt
4.1R:BuLi, S:THF, 30 min, -78°C; -78°C → -20°C; -20°C → -78°C
4.2S:THF, -78°C; 1 h, -78°C → -20°C; -20°C → -40°C
4.3R:H2O, -40°C, pH 7
5.1R:Et3N, R:HCO2H, C:195516-84-8, S:THF, 2.5 h, rt
6.1R:K2CO3, S:MeOH, 2.5 h, rt
6.2R:1H-Imidazole, S:DMF, 0°C; overnight, rt
7.1C:13465-09-3, S:CH2Cl2, 30 min, -20°C
7.2S:CH2Cl2, 4 h, -20°C
7.3R:NaHCO3, S:H2O
8.1R:BH3-THF, S:THF, 0°C; 4 h, rt; rt → 0°C
8.2R:NaOH, R:H2O2, S:H2O, 0°C; 3 h, rt
8.3R:Na2S2O3, S:H2O
9.1R:Bu4N+ •I-, R:NaH, S:DMF, 0°C; 30 min, rt
9.2overnight, rt
9.3R:p-MeC6H4SO3H, S:MeOH, 3 h, rt
10.1R:H2SO4, R:CrO3, S:H2O, S:Me2CO, 20 min, 0°C
10.2R:Me2CHOH
10.3R:K [N(SiMe3)2], S:THF, S:PhMe, 30 min, -78°C
10.4S:THF, -78°C; 30 min, -78°C; overnight, -78°C → rt
11.1R:DDQ, S:H2O, S:CH2Cl2, 0.5 h, rt
11.2R:Na2S2O3, S:H2O
11.3R:LiCl, R:Bu3N, C:Pd(PPh3)4, S:MeCN, 8 h, rt
12.1C:Et3SiH, C:RhCl(PPh3)3, S:PhMe, rt; 8 h, reflux
13.1R:Ce(NH4)2(NO3)6, S:H2O, S:MeCN, 1.5 h, rt
13.2R:H2SO4, R:CrO3, S:H2O, S:Me2CO, 30 min, 0°C
13.3R:Me2CHOH
14.1R:BBr3, S:CH2Cl2, 1 h, -78°C
15.1R:NaH, S:DMF, 0°C; 30 min, rt
15.22 h, rt
16.1R:PhNMe2, 8 h, reflux
17.1R:NaHCO3, R:NaIO4, C:OsO4, S:H2O, S:t-BuOH, 12 h, rt
17.2R:Na2S2O3, S:H2O, 30 min, rt
18.1R:NaBH4, R:NH4Cl, S:H2O, S:MeOH, 30 min, 0°C
18.2R:NaIO4, S:H2O, S:MeOH, 50 min, 0°C
19.1R:Na2 EDTA, R:MeC(=O)CF3, R:NaHCO3, R:Oxone, S:H2O, S:MeCN, 5 h, 0°C
19.2R:K2CO3, R:H2O2, S:H2O, S:MeOH, 2 h, 0°C
20.1R:NaBH4, S:MeOH, 1 h, 0°C
20.2R:NH4Cl, S:H2O
Show MoreShow Less
1.2R:Diimidazolyl ketone, R:MeNHOMe-HCl, S:CH2Cl2, 3 h, rt
1.3S:THF, 0°C; 0°C → 23°C; 3 h, 23°C
2.1R:CeCl3 •7H2O, S:MeOH, 15 min, -5°C
2.2R:NaBH4, 30 min, -5°C
2.3R:HCl, S:H2O
2.4S:EtCO2H, 24 h, reflux
3.1R:LiOH, S:H2O, S:MeOH, 3 h, rt
3.2R:Diimidazolyl ketone, S:CH2Cl2, 3 h, rt
4.1R:BuLi, S:THF, 30 min, -78°C; -78°C → -20°C; -20°C → -78°C
4.2S:THF, -78°C; 1 h, -78°C → -20°C; -20°C → -40°C
4.3R:H2O, -40°C, pH 7
5.1R:Et3N, R:HCO2H, C:195516-84-8, S:THF, 2.5 h, rt
6.1R:K2CO3, S:MeOH, 2.5 h, rt
6.2R:1H-Imidazole, S:DMF, 0°C; overnight, rt
7.1C:13465-09-3, S:CH2Cl2, 30 min, -20°C
7.2S:CH2Cl2, 4 h, -20°C
7.3R:NaHCO3, S:H2O
8.1R:BH3-THF, S:THF, 0°C; 4 h, rt; rt → 0°C
8.2R:NaOH, R:H2O2, S:H2O, 0°C; 3 h, rt
8.3R:Na2S2O3, S:H2O
9.1R:Bu4N+ •I-, R:NaH, S:DMF, 0°C; 30 min, rt
9.2overnight, rt
9.3R:p-MeC6H4SO3H, S:MeOH, 3 h, rt
10.1R:H2SO4, R:CrO3, S:H2O, S:Me2CO, 20 min, 0°C
10.2R:Me2CHOH
10.3R:K [N(SiMe3)2], S:THF, S:PhMe, 30 min, -78°C
10.4S:THF, -78°C; 30 min, -78°C; overnight, -78°C → rt
11.1R:DDQ, S:H2O, S:CH2Cl2, 0.5 h, rt
11.2R:Na2S2O3, S:H2O
11.3R:LiCl, R:Bu3N, C:Pd(PPh3)4, S:MeCN, 8 h, rt
12.1C:Et3SiH, C:RhCl(PPh3)3, S:PhMe, rt; 8 h, reflux
13.1R:Ce(NH4)2(NO3)6, S:H2O, S:MeCN, 1.5 h, rt
13.2R:H2SO4, R:CrO3, S:H2O, S:Me2CO, 30 min, 0°C
13.3R:Me2CHOH
14.1R:BBr3, S:CH2Cl2, 1 h, -78°C
15.1R:NaH, S:DMF, 0°C; 30 min, rt
15.22 h, rt
16.1R:PhNMe2, 8 h, reflux
17.1R:NaHCO3, R:NaIO4, C:OsO4, S:H2O, S:t-BuOH, 12 h, rt
17.2R:Na2S2O3, S:H2O, 30 min, rt
18.1R:NaBH4, R:NH4Cl, S:H2O, S:MeOH, 30 min, 0°C
18.2R:NaIO4, S:H2O, S:MeOH, 50 min, 0°C
19.1R:Na2 EDTA, R:MeC(=O)CF3, R:NaHCO3, R:Oxone, S:H2O, S:MeCN, 5 h, 0°C
19.2R:K2CO3, R:H2O2, S:H2O, S:MeOH, 2 h, 0°C
20.1R:NaBH4, S:MeOH, 1 h, 0°C
20.2R:NH4Cl, S:H2O
Show MoreShow Less
Referenz
16-Hydroxytriptolide Raw materials
- 4-Methoxybenzylchloride
- tert-butyl(chloro)dimethylsilane
- Bromo(isopropenyl)magnesium Solution (0.5M in THF)
- (E)-3-(2-methoxyphenyl)prop-2-enoic acid
- Triethyl orthoacetate
- N,N-Bis(trifluoromethylsulfonyl)aniline
- ethynyltrimethylsilane
- N,O-Dimethylhydroxylamine hydrochloride
- trans-Crotyl bromide
16-Hydroxytriptolide Preparation Products
16-Hydroxytriptolide Verwandte Literatur
-
Zhao-Li Zhou,Ya-Xi Yang,Jian Ding,Yuan-Chao Li,Ze-Hong Miao Nat. Prod. Rep. 2012 29 457
139713-80-7 (16-Hydroxytriptolide) Verwandte Produkte
- 79233-15-1(Deoxyandrographolide)
- 38647-10-8(Tripdiolide)
- 38748-32-2(Triptolide)
- 195883-06-8(Omtriptolide)
- 124961-67-7([(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate)
- 122587-84-2([(1S)-2-[(1S,2R,4S,4aR,5R,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate)
- 124961-66-6(Ajugacumbin B)
- 122587-83-1(Ajugamarin G1)
- 122616-88-0([5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[2-(2-methylbut-2-enoyloxy)-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] 2-methylbutanoate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Empfohlene Lieferanten
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Essenoi Fine Chemical Co., Limited
Gold Mitglied
CN Lieferant
Reagenz
上海嵘奥生物技术有限公司
Gold Mitglied
CN Lieferant
Reagenz
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Mitglied
CN Lieferant
Reagenz
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz